molecular formula C13H11NO B032448 [1,1'-Biphenyl]-2-carboxamide CAS No. 13234-79-2

[1,1'-Biphenyl]-2-carboxamide

Cat. No.: B032448
CAS No.: 13234-79-2
M. Wt: 197.23 g/mol
InChI Key: GTKIGDZXPDCIKR-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-carboxamide is an organic compound that consists of a biphenyl structure with a carboxamide group attached to one of the phenyl rings

Mechanism of Action

Target of Action

These compounds are structurally similar to other benzamide derivatives, which have been shown to interact with various biological targets, including enzymes and receptors . .

Mode of Action

Benzamide derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The exact mode of action of these compounds would depend on their specific targets.

Biochemical Pathways

Given the structural similarity to other benzamide derivatives, it is plausible that these compounds could affect various biochemical pathways, depending on their specific targets

Pharmacokinetics

Benzamide derivatives are generally known to have good bioavailability and can be metabolized by various enzymes in the body

Result of Action

Benzamide derivatives are known to exert various effects at the molecular and cellular level, depending on their specific targets . These effects could include changes in enzyme activity, alterations in signal transduction pathways, or modulation of receptor function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylbenzamide and [1,1’-Biphenyl]-2-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of these compounds . Additionally, individual factors such as genetic makeup and overall health status can influence how these compounds are metabolized and exert their effects in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxamide typically involves the coupling of biphenyl derivatives with carboxamide groups. One common method is the reaction of 2-aminobiphenyl with carboxylic acid derivatives under appropriate conditions. For example, the reaction can be carried out using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    Biphenyl: A simpler structure without the carboxamide group.

    [1,1’-Biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    [1,1’-Biphenyl]-2-amine: Contains an amine group instead of a carboxamide.

Uniqueness: [1,1’-Biphenyl]-2-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for specific interactions in biological systems and provides versatility in chemical synthesis.

Properties

IUPAC Name

2-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKIGDZXPDCIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157501
Record name (1,1'-Biphenyl)-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13234-79-2
Record name [1,1′-Biphenyl]-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13234-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013234792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-biphenyl]-2-carboxamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (1,1'-BIPHENYL)-2-CARBOXAMIDE
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Synthesis routes and methods I

Procedure details

Biphenyl acid 10 (40 mg, 0.064 mmol, 1 eq) and HBTU (49 mg, 0.13 mmol, 2 eq) were dissolved in DMF (1 mL) followed by the addition of N,N-dimethyl-1-((2S,5R)-5-phenylpyrrolidin-2-yl)methanamine 250 (23 mg, 0.13 mmol, 2 eq). The reaction mixture was stirred for 2 h, diluted with EtOAc and quenched with a saturated aqueous NaHCO3 solution. The reaction mixture was extracted with EtOAc (3×100 mL) and the combined organics were dried over MgSO4, filtered and concentrated in vacuo to afford an oil. The crude oil was purified by silica gel chromatography (2-5% MeOH/DCM, 0.1% Et3N) to afford 23 mg of biphenyl amide 247. Yield 45%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
N,N-dimethyl-1-((2S,5R)-5-phenylpyrrolidin-2-yl)methanamine
Quantity
23 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Synthesis routes and methods II

Procedure details

Biphenyl acid 10 (40 mg, 0.064 mmol, 1 eq) and HBTU (49 mg, 0.13 mmol, 2 eq) were dissolved in DMF (1 mL) followed by the addition of (S)-N1,N1-dimethyl-3-(thiophen-2-yl)propane-1,2-diamine (23 mg, 0.13 mmol, 2 eq). The reaction mixture was stirred for 2 h, diluted with EtOAc and quenched with a saturated aqueous NaHCO3 solution. The reaction mixture was extracted with EtOAc (3×100 mL) and the combined organics were dried over MgSO4, filtered and concentrated in vacuo to afford an oil. The crude oil was purified by silica gel chromatography (2-5% MeOH/DCM, 0.1% Et3N) to afford 23 mg of biphenyl amide 251. Yield 45%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
(S)-N1,N1-dimethyl-3-(thiophen-2-yl)propane-1,2-diamine
Quantity
23 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Synthesis routes and methods III

Procedure details

Biphenyl acid 50 (40 mg, 0.064 mmol, 1 eq) and HBTU (49 mg, 0.13 mmol, 2 eq) were dissolved in DMF (1 mL) followed by the addition of amine (S)-N1,N1-dimethyl-3-phenylpropane-1,2-diamine (23 mg, 0.13 mmol, 2 eq). The reaction mixture was stirred for 2 h, diluted with EtOAc and quenched with a saturated aqueous NaHCO3 solution. The reaction mixture was extracted with EtOAc (3×100 mL) and the combined organics were dried over MgSO4, filtered and concentrated in vacuo to afford an oil. The crude oil was purified by silica gel chromatography (2-5% MeOH/DCM) to afford 23 mg of biphenyl amide 51. Yield 45%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
50
Quantity
40 mg
Type
reactant
Reaction Step One
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49 mg
Type
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Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine (S)-N1,N1-dimethyl-3-phenylpropane-1,2-diamine
Quantity
23 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
45%

Synthesis routes and methods IV

Procedure details

2-Biphenylcarboxylic acid (0.25 mol) was dissolved in DCM (500 ml) and DMF (0.5 ml). Thionyl chloride (0.51 mol) was added dropwise. The mixture was stirred and refluxed for 1 hour under nitrogen flow. The solvent was evaporated. DCM (500 ml) was added twice. The solvent was evaporated twice. The residue was dissolved in DCM (200 ml) and then added dropwise at 0° C. to a mixture of 4-[1-(phenylmethyl)-4-piperidinyl]-benzenamine (0.25 mol) and N-(1-methylethyl)-2-propanamine (0.75 mol) in DCM (800 ml). The mixture was brought to room temperature and then stirred at room temperature overnight under nitrogen flow. The mixture was washed three times with water (800 ml). The organic layer was separated, dried, filtered and the solvent was evaporated, yielding 125 g of [1,1′-biphenyl]-2-carboxamide, N-[4-[1-(phenylmethyl)-4-piperidinyl]phenyl]-(intermediate 39).
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.51 mol
Type
reactant
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0.25 mol
Type
reactant
Reaction Step Three
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0.75 mol
Type
reactant
Reaction Step Three
Name
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800 mL
Type
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Reaction Step Three
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0.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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